molecular formula C23H24N2O3S B3485431 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide

Cat. No. B3485431
M. Wt: 408.5 g/mol
InChI Key: UUGSEFBUUGJSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide” is an organic compound that contains a sulfonamide group . The general formula for sulfonamides is R−SO2NR’R" . This compound is typically crystalline due to the rigidity of the sulfonamide functional group .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The sulfonamide functional group in organic chemistry is an organosulfur group with the structure R−S(=O)2−NR2 . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .

properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-9-10-20(15-18(17)2)23(26)24-21-11-13-22(14-12-21)29(27,28)25(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSEFBUUGJSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.